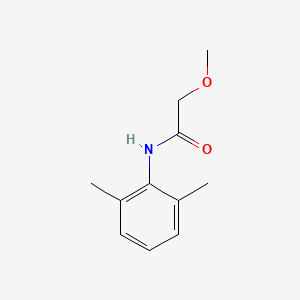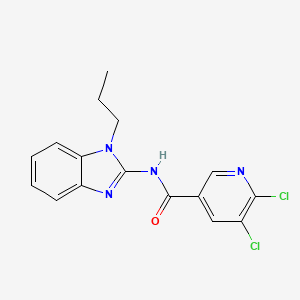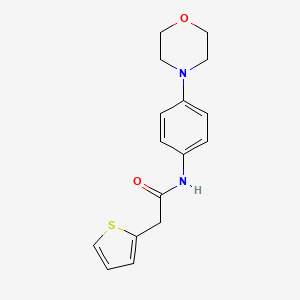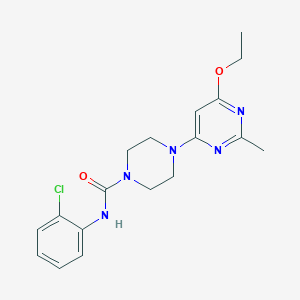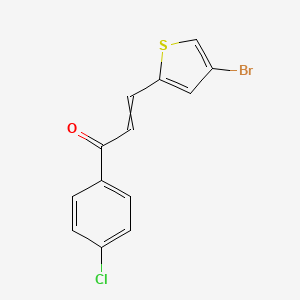
3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one” is a synthetic organic compound with the molecular formula C13H8BrClOS and a molecular weight of 327.62 . It is used in various research and development activities .
Molecular Structure Analysis
The molecular structure of “3-(4-Bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one” consists of 13 carbon atoms, 8 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 oxygen atom, and 1 sulfur atom . The exact mass of the molecule is 325.91678 g/mol .
Aplicaciones Científicas De Investigación
Spectroscopic Studies and Structural Activity
The compound has been the subject of spectroscopic studies using Density Functional Theory (DFT). These studies focus on vibrational frequencies, with experimental observations in the FT-IR and FT-Raman spectra. The studies help identify molecular interactions and reactive sites, providing insight into the compound's chemical behavior and potential applications (Anitha, Nataraj, & Narayana, 2019).
Nonlinear Optical Properties
Research has explored the nonlinear optical (NLO) properties of similar chalcone derivatives. These properties are significant for various semiconductor devices, indicating potential applications in optoelectronics and photonics. The studies encompass both experimental and theoretical approaches, including quantum chemical calculations (Shkir et al., 2019).
Structural and Crystal Studies
The compound has been synthesized and characterized through methods like FT-IR, single-crystal X-ray diffraction, and elemental analysis. Such studies are crucial for understanding the molecular structure and intermolecular interactions, which have implications in materials science (Salian et al., 2018).
Molecular Docking Studies
Molecular docking studies suggest potential inhibitory activity against specific targets, like Hepatitis C virus. These insights are valuable for drug discovery and understanding the compound's interactions with biological molecules (Jamalis et al., 2020).
Antibacterial Activity
Studies have been conducted on the antibacterial activity of related compounds, indicating potential applications in developing new antibacterial agents. Such research is pivotal in the fight against drug-resistant bacteria (Mehta, 2016).
Propiedades
IUPAC Name |
3-(4-bromothiophen-2-yl)-1-(4-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClOS/c14-10-7-12(17-8-10)5-6-13(16)9-1-3-11(15)4-2-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSJEANURYCSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC(=CS2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-phenoxyacetamide](/img/structure/B2375248.png)
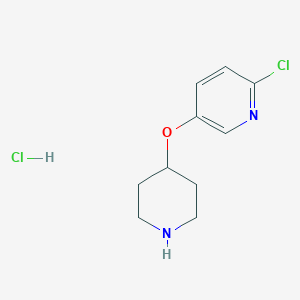
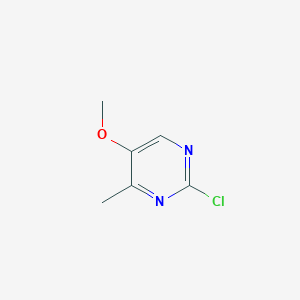
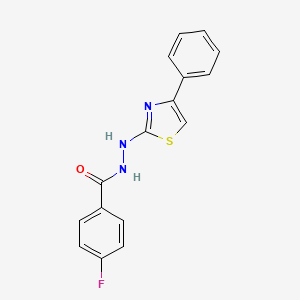
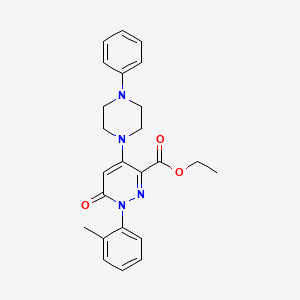
![2-[1-[2-(2-Tert-butyl-4-methylphenoxy)acetyl]piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2375253.png)
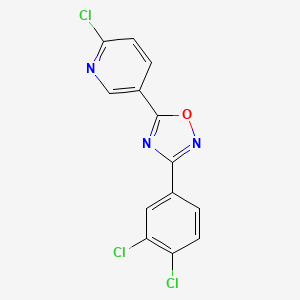
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2375258.png)
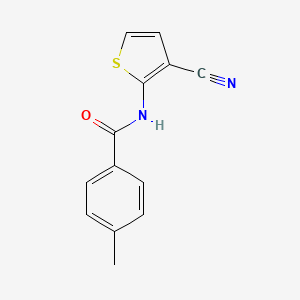
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2375263.png)
